molecular formula C11H15N3O B7519079 Azepan-1-yl(pyrazin-2-yl)methanone

Azepan-1-yl(pyrazin-2-yl)methanone

Cat. No. B7519079
M. Wt: 205.26 g/mol
InChI Key: JSKPSPAUGFSVPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepan-1-yl(pyrazin-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-(1-Azepanyl)-1-(pyrazin-2-yl)ethanone and has a molecular formula of C12H16N2O. In

Mechanism of Action

The mechanism of action of Azepan-1-yl(pyrazin-2-yl)methanone is not fully understood. However, studies have suggested that this compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. It has also been reported that Azepan-1-yl(pyrazin-2-yl)methanone induces apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Azepan-1-yl(pyrazin-2-yl)methanone has been shown to have various biochemical and physiological effects. Studies have reported that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, Azepan-1-yl(pyrazin-2-yl)methanone has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using Azepan-1-yl(pyrazin-2-yl)methanone in lab experiments is its potential as an anti-cancer agent. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Additionally, Azepan-1-yl(pyrazin-2-yl)methanone has been reported to have low toxicity, which makes it an attractive candidate for further studies.
However, there are also limitations to using Azepan-1-yl(pyrazin-2-yl)methanone in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. This makes it difficult to design experiments that can fully elucidate the effects of this compound. Additionally, the synthesis of Azepan-1-yl(pyrazin-2-yl)methanone can be challenging and time-consuming, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Azepan-1-yl(pyrazin-2-yl)methanone. One direction is to further explore its potential as an anti-cancer agent. Studies can be designed to investigate the mechanism of action of this compound and to determine its efficacy in inhibiting the growth of different types of cancer cells.
Another direction for research is to explore its potential as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's. Studies can be designed to investigate the effects of Azepan-1-yl(pyrazin-2-yl)methanone on the pathology of these diseases and to determine its potential as a treatment option.
In conclusion, Azepan-1-yl(pyrazin-2-yl)methanone is a chemical compound that has shown promising results in scientific research. Its potential applications in various fields make it an attractive candidate for further studies. However, more research is needed to fully understand its mechanism of action and to determine its efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of Azepan-1-yl(pyrazin-2-yl)methanone can be achieved through a multistep process. The first step involves the reaction of 2-bromopyrazine with sodium hydride in DMF to form 2-pyrazinylmethanol. This intermediate is then reacted with 1-azepanone in the presence of potassium carbonate and DMF to yield Azepan-1-yl(pyrazin-2-yl)methanone. This synthesis method has been reported in the literature and has been used by several researchers to obtain the compound for their studies.

Scientific Research Applications

Azepan-1-yl(pyrazin-2-yl)methanone has been studied extensively for its potential applications in various scientific fields. One of the primary areas of research is in the field of medicinal chemistry, where this compound has shown promising results as an anti-cancer agent. Studies have shown that Azepan-1-yl(pyrazin-2-yl)methanone inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its potential use as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

azepan-1-yl(pyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11(10-9-12-5-6-13-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKPSPAUGFSVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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